2-Amino-3,5-dibromotoluene
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Overview
Description
2-Amino-3,5-dibromotoluene is a chemical compound with the CAS Number: 30273-41-7. It has a molecular weight of 264.95 and its IUPAC name is 2,4-dibromo-6-methylaniline . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dibromotoluene can be achieved through a methylation substitution reaction of p-Toluidine . Another method involves the use of potassium acetate in toluene at 20℃ for 16 hours .Molecular Structure Analysis
The InChI code for 2-Amino-3,5-dibromotoluene is 1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 . The InChI key is LOOOTYOQFFOBCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-3,5-dibromotoluene has a molar refractivity of 51.21 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.32 .Scientific Research Applications
Synthesis and Molecular Structure
2-Amino-3,5-dibromotoluene is a precursor in the synthesis of complex molecules, such as palladium and platinum complexes with phosphine sulfide-based SCS pincer ligands. These complexes exhibit significant photoluminescence properties, making them potentially useful for applications in materials science, including the development of new light-emitting devices (Kanbara & Yamamoto, 2003).
Ligand Systems and Metal Complexes
It serves as a building block for novel ligand systems. For instance, 2-Amino-3,5-dibromobenzaldehyde, derived from 2-Amino-3,5-dibromotoluene, can undergo self-condensation reactions to form new ligand systems. These systems are then used to synthesize tungsten(V) complexes, highlighting its role in advancing coordination chemistry and material science applications (Redshaw, Wood, & Elsegood, 2007).
Supramolecular Assembly
The compound also finds application in the field of supramolecular chemistry. For example, derivatives of 2-Amino-3,5-dibromotoluene are used in the synthesis of zinc porphyrins for constructing supramolecular porphyrin arrays. These arrays, with their broad absorption bands, are critical for efficient light-harvesting, a fundamental aspect of solar energy conversion technologies (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).
Magnetic Properties
Additionally, 2-Amino-3,5-dibromotoluene contributes to the synthesis of metal complexes with unique magnetic properties. Bis(2-amino-3,5-dibromopyridinium)tetrahalocuprate(II) compounds, synthesized from 2-Amino-3,5-dibromotoluene, have been analyzed for their structural and magnetic properties, providing insights into antiferromagnetic interactions and the role of halide ions in modulating magnetic exchange pathways (Tremelling, Foxman, Landee, Turnbull, & Willett, 2009).
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-6-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOTYOQFFOBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332548 |
Source
|
Record name | 2-amino-3,5-dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromotoluene | |
CAS RN |
30273-41-7 |
Source
|
Record name | 2-amino-3,5-dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30273-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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